molecular formula C18H17N3OS2 B2421680 N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-75-9

N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2421680
CAS No.: 864917-75-9
M. Wt: 355.47
InChI Key: IKHLMNFUZVBAPS-UHFFFAOYSA-N
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Description

N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic small molecule investigated for its potent modulatory effects on ligand-gated ion channels, with a primary research focus on the GABAA receptor. This compound belongs to a class of chemicals designed to interact with the benzodiazepine binding site of the GABAA receptor complex, acting as a positive allosteric modulator to potentiate GABAergic neurotransmission. Its specific structure, incorporating the 1,2,4-thiadiazole core, is engineered for high-affinity binding and selectivity, making it a valuable chemical tool for neuroscientists. Current research applications include the study of anxiety mechanisms, sedative-hypnotic pathways, and anticonvulsant drug discovery in preclinical models. The compound enables researchers to probe the function of specific GABAA receptor subtypes and elucidate the complex pharmacology of neuropsychiatric disorders. It is strictly for use in laboratory research to advance the understanding of central nervous system function and for the development of novel therapeutic agents.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-12-6-8-15(9-7-12)19-16(22)11-23-18-20-17(21-24-18)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHLMNFUZVBAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of p-toluidine with 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Structural Overview

The compound features a thiadiazole ring , which is known for its diverse biological activities, including antimicrobial and anticancer properties. The acetamide group contributes to the compound's potential biological activity by enhancing solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole structures often exhibit antimicrobial activities. For instance, derivatives of thiadiazoles have been studied for their effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Potential

N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has shown promise in anticancer research. Similar compounds have been evaluated for their cytotoxic effects against several cancer cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cells. The anticancer activity is believed to arise from the compound's ability to inhibit cellular proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Effects

Thiadiazole derivatives are also investigated for their anti-inflammatory properties. The presence of specific substituents can enhance the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Case Studies

Several studies have highlighted the applications of thiadiazole derivatives similar to this compound:

  • Cytotoxicity Evaluation : A study evaluated a series of thiadiazole derivatives against various cancer cell lines using MTT assays. Results indicated promising anticancer activity comparable to established chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression and inflammation pathways, suggesting a mechanism of action that warrants further investigation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can play a role in its mechanism of action. Additionally, the presence of the p-tolyl and m-tolyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
  • N-(m-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
  • N-(o-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Uniqueness

N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the specific arrangement of the p-tolyl and m-tolyl groups, which can influence its chemical reactivity and biological activity. The presence of both p-tolyl and m-tolyl groups provides a distinct steric and electronic environment, making it different from other similar compounds.

Biological Activity

N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly in anticancer research.

Synthesis and Chemical Structure

The compound is synthesized through the reaction of m-tolylamine with a thiadiazole derivative. The process typically involves cyclization of thiosemicarbazide with a carboxylic acid derivative under acidic conditions, followed by a substitution reaction with m-tolylamine using a coupling agent like dicyclohexylcarbodiimide (DCC) .

Chemical Structure:

  • Molecular Formula: C15_{15}H16_{16}N4_{4}S
  • Molecular Weight: 288.37 g/mol
  • Functional Groups: Thiadiazole ring, acetamide moiety, and tolyl substituents.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition/Activation: The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Modulation: It can interact with specific receptors to influence cellular signaling pathways.
  • Gene Expression Alteration: The compound may affect the expression of genes related to cell proliferation and apoptosis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a related compound demonstrated significant cytotoxicity against MCF-7 and A549 cancer cell lines with IC50_{50} values of 0.084 ± 0.020 mmol/L and 0.034 ± 0.008 mmol/L respectively . This suggests that similar derivatives may exhibit potent anticancer effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (mmol/L)
Compound AMCF-70.084 ± 0.020
Compound AA5490.034 ± 0.008
CisplatinMCF-7Reference
CisplatinA549Reference

Aromatase Inhibition

Additionally, the compound has shown promising aromatase inhibitory activity in MCF-7 cells with an IC50_{50} value of 0.062 ± 0.004 mmol/L . Aromatase inhibitors are crucial in treating hormone-dependent cancers such as breast cancer.

Structure–Activity Relationship (SAR)

The unique substitution pattern on the thiadiazole ring significantly influences the biological activity of this compound. Variations in substituents can lead to differences in potency against cancer cell lines and other biological targets .

Table 2: Comparison of Structural Variants

Compound VariantSubstituentIC50_{50} (MCF-7)
Variant 1p-Tolyl18.1 ± 2.4 µM
Variant 2m-Tolyl14.1 ± 3.1 µM
Variant 3Ethyl10.8 ± 1.5 µM

Q & A

Q. What are the optimal synthetic conditions for N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide to maximize yield and purity?

  • Methodological Answer : The synthesis involves multi-step pathways, including nucleophilic substitution and cyclization. Key parameters include:
  • Temperature : 80–100°C for thiadiazole ring formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Reactor Type : Continuous flow reactors improve control over temperature and pressure, reducing by-products and achieving yields >75% .
  • Purification : Recrystallization (ethanol/water) or HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. Table 1: Optimal Synthesis Conditions

ParameterOptimal Range/SettingImpact on Yield/Purity
Temperature80–100°CFacilitates cyclization
SolventDMF or THFEnhances solubility
Reactor TypeContinuous flowReduces side reactions
Purification MethodHPLC or recrystallizationPurity >95%

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., p-tolyl vs. m-tolyl groups). Key signals include aromatic protons (δ 6.8–7.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₉H₁₉N₃OS₂) via exact mass matching .
  • IR Spectroscopy : Stretching frequencies for C=O (~1650 cm⁻¹) and C-S (~680 cm⁻¹) confirm functional groups .

Q. Table 2: Key Spectroscopic Data

TechniqueKey ObservationsStructural Confirmation
1^1H NMRδ 2.3–2.4 ppm (methyl groups)p-tolyl/m-tolyl differentiation
HRMSm/z 393.08 (M+H⁺)Molecular formula validation
IR1650 cm⁻¹ (C=O), 680 cm⁻¹ (C-S)Functional group identification

Advanced Research Questions

Q. How can computational methods like DFT predict the biological interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example:
  • HOMO Localization : The thiadiazole sulfur atoms show high electron density, suggesting metal-binding potential in biological systems .
  • Docking Studies : Molecular docking with EGFR kinase (PDB ID: 1M17) predicts binding affinity via hydrogen bonds with Lys721 and π-π stacking with m-tolyl groups .

Q. How do the p-tolyl and m-tolyl substituents influence the compound’s reactivity and bioactivity?

  • Methodological Answer :
  • Steric Effects : The m-tolyl group creates steric hindrance, slowing nucleophilic attacks on the thiadiazole ring .
  • Electronic Effects : p-Tolyl’s para-methyl enhances electron donation, stabilizing the acetamide carbonyl and increasing metabolic stability .
  • Biological Implications : m-Tolyl’s meta-substitution improves hydrophobic interactions with enzyme active sites (e.g., EGFR), as seen in IC₅₀ values of related compounds (e.g., 14.8 nM for EGFR inhibition ).

Q. How should researchers address contradictions in spectroscopic data when confirming the compound’s structure?

  • Methodological Answer :
  • Cross-Validation : Combine 1^1H-13^13C HSQC NMR to resolve overlapping signals (e.g., aromatic protons).
  • X-ray Crystallography : Resolves ambiguities in substituent orientation (e.g., p-tolyl vs. o-tolyl) .
  • Isotopic Labeling : Use 34^{34}S-labeled analogs to confirm C-S bond positions via MS/MS fragmentation .

Contradictions and Solutions in Data Interpretation

  • Issue : Discrepancies in reported 1^1H NMR shifts for thiadiazole protons (δ 7.1–7.3 ppm vs. δ 7.4–7.6 ppm).
    • Resolution : Solvent polarity (CDCl₃ vs. DMSO-d₆) and concentration effects must be standardized .

Future Research Directions

  • Investigate the compound’s interaction with metalloenzymes (e.g., carbonic anhydrase) using surface plasmon resonance (SPR) .
  • Optimize derivatives via Suzuki-Miyaura coupling to introduce bioisosteres (e.g., pyridyl for tolyl) .

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